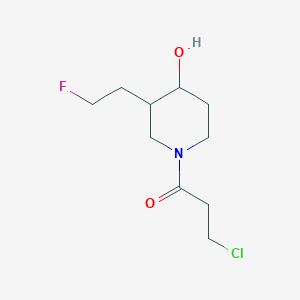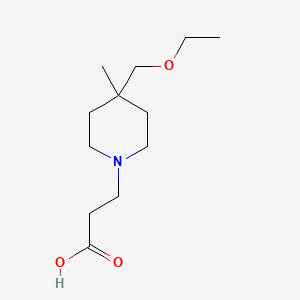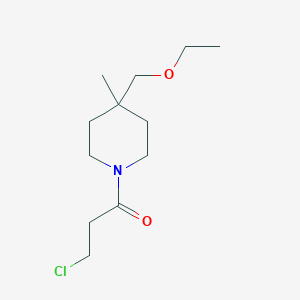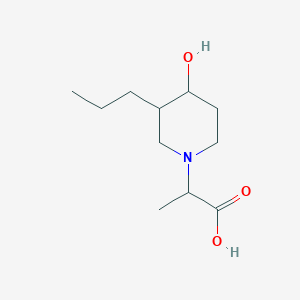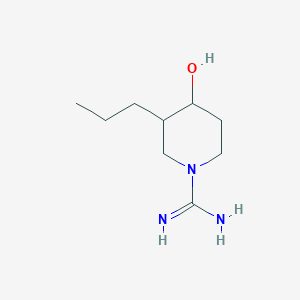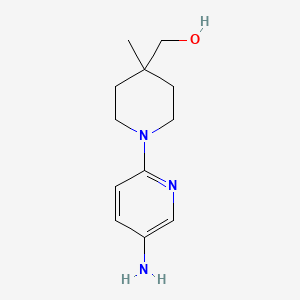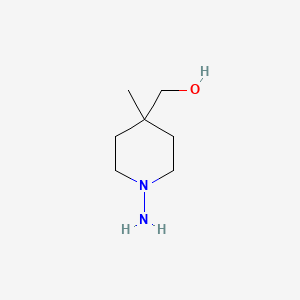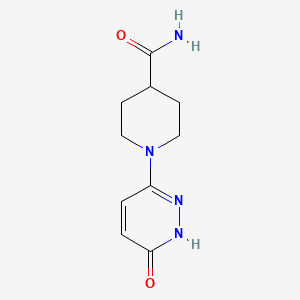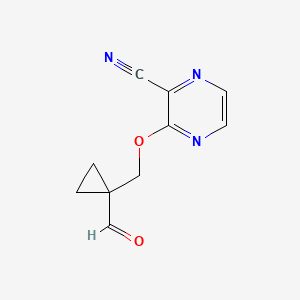
3-((1-Formylcyclopropyl)methoxy)pyrazine-2-carbonitrile
Vue d'ensemble
Description
3-((1-Formylcyclopropyl)methoxy)pyrazine-2-carbonitrile, also known as 3-FMP, is a heterocyclic compound that has been studied extensively due to its potential medicinal applications. It is a five-membered cyclic compound with a nitrogen atom at the center of the ring and a formyl group at the 1-position. This compound is of interest to medicinal chemists and pharmaceutical scientists due to its unique properties, which may be explored for the development of drugs and treatments for various diseases. In
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis of Pyrazole and Pyridine Derivatives :
- A study described the synthesis of pyrazole-containing chalcones and pyridine-3-carbonitriles, focusing on their anti-inflammatory activities. The synthesized derivatives showed promising activity compared to standard drugs, demonstrating the potential of pyrazine derivatives in medicinal chemistry (Gadhave & Bhagwat, 2017).
Antimicrobial and Docking Studies :
- Research on 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile highlighted its synthesis, structural analysis through X-ray diffraction, antimicrobial activities, and molecular docking analysis. This compound showed significant antimicrobial properties, emphasizing the role of pyrazine derivatives in developing new antimicrobial agents (Okasha et al., 2022).
Synthesis for Heterocycles with Aldehyde Functionality :
- A study showcased the use of specific synthons for the efficient synthesis of heterocycles with aldehyde functionality, highlighting the versatility of pyrazine derivatives in synthesizing biologically active compounds (Mahata et al., 2003).
Bioactivity of Pyrazoline Derivatives :
- The synthesis and bioactivity evaluation of pyrazoline derivatives were conducted, showing strong antioxidant and antibacterial activities. This study indicates the potential of pyrazine derivatives in producing compounds with significant biological activities (Khotimah et al., 2018).
Synthesis of Heterocycles Possessing Biological Activity :
- Another research explored the use of 2-ethoxymethylene-3-oxobutanenitrile for synthesizing heterocycles with observed biological activity against various pathogens and tumor cells, further underscoring the utility of pyrazine derivatives in therapeutic applications (Černuchová et al., 2005).
Propriétés
IUPAC Name |
3-[(1-formylcyclopropyl)methoxy]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-5-8-9(13-4-3-12-8)15-7-10(6-14)1-2-10/h3-4,6H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRWUEISGVPUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=CN=C2C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-Formylcyclopropyl)methoxy)pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





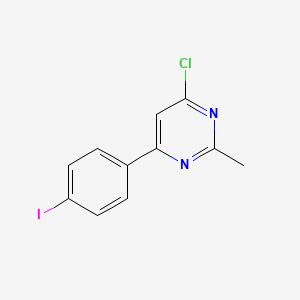
![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1479345.png)
